2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-

Physicochemical Properties Solubility Drug Design

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- (CAS 38361-87-4) is a tertiary amino alcohol building block with the molecular formula C₇H₁₈N₂O and a molecular weight of 146.23 g/mol. Structurally, it features a secondary amine linkage between a 2-propanol backbone and a 2-(dimethylamino)ethyl side chain.

Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
CAS No. 38361-87-4
Cat. No. B12115945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-
CAS38361-87-4
Molecular FormulaC7H18N2O
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(CNCCN(C)C)O
InChIInChI=1S/C7H18N2O/c1-7(10)6-8-4-5-9(2)3/h7-8,10H,4-6H2,1-3H3
InChIKeyPZNMMTGUHKRFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- (CAS 38361-87-4) Sourcing & Scientific Procurement Guide


2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- (CAS 38361-87-4) is a tertiary amino alcohol building block with the molecular formula C₇H₁₈N₂O and a molecular weight of 146.23 g/mol [1]. Structurally, it features a secondary amine linkage between a 2-propanol backbone and a 2-(dimethylamino)ethyl side chain [1]. This compound is typically supplied as a liquid intermediate for organic synthesis, research, and pharmaceutical development applications [1].

Why 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- Cannot Be Interchanged with Simpler Analogs in Synthesis


While in-class analogs such as 1-(dimethylamino)-2-propanol (CAS 108-16-7) or N,N-dimethylethanolamine (CAS 108-01-0) share amino alcohol functionality, the presence of the extended ethylamino spacer and additional secondary amine in 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- fundamentally alters its physicochemical profile [1]. These differences translate to distinct hydrogen bonding capacity, solubility characteristics (as reflected in logP and TPSA), and conformational flexibility [1]. Consequently, the compound's reactivity and interaction with biological targets or other chemical reagents are not interchangeable with its simpler, mono-amine counterparts, making it a distinct chemical entity for specific synthetic or biological applications.

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-: Quantified Differentiation vs. Comparator Compounds


Hydrogen Bonding Capacity: A Key Differentiator for Solubility and Target Engagement

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- possesses a significantly higher hydrogen bond donor and acceptor count compared to 1-(dimethylamino)-2-propanol (CAS 108-16-7) and N,N-dimethylethanolamine (CAS 108-01-0) [1] [2] [3]. This increased hydrogen bonding capacity can directly impact aqueous solubility and interactions with polar targets or biological membranes.

Physicochemical Properties Solubility Drug Design

Enhanced Topological Polar Surface Area (TPSA) Indicates Superior Water Solubility

The Topological Polar Surface Area (TPSA) for 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is calculated to be 35.5 Ų, which is approximately 50% larger than that of 1-(dimethylamino)-2-propanol (23.5 Ų) [1] [2]. TPSA is a key descriptor used to predict a compound's ability to permeate biological membranes and its aqueous solubility.

ADME Prediction Bioavailability Physicochemical Properties

Increased Rotatable Bonds Provide Greater Conformational Flexibility

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- possesses 5 rotatable bonds, significantly more than its analog 1-(dimethylamino)-2-propanol, which has only 2 [1] [2]. The number of rotatable bonds is a measure of molecular flexibility and can influence a compound's ability to adopt the optimal conformation for binding to a biological target or participating in a specific chemical reaction.

Molecular Conformation Flexibility Drug Design

Significantly Higher Lipophilicity (XLogP3-AA) Compared to Simpler Analogs

The computed partition coefficient (XLogP3-AA) for 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is -0.4 [1]. This value is substantially lower (more hydrophilic) than that of 1-(dimethylamino)-2-propanol, which has an XLogP3-AA of 0 [2]. The increased hydrophilicity is a direct consequence of the additional nitrogen atom and hydrogen bond donors.

Lipophilicity ADME Drug Discovery

Vendor-Supplied Purity: Differentiating by Available Analytical Specifications

Procurement of 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is often differentiated by the available purity grades from various vendors. For instance, while 1-(dimethylamino)-2-propanol is widely available with a certified purity of ≥99.0% (GC) from major suppliers , the market for 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is more fragmented, with vendors such as Chemsrc and Evitachem offering the compound without providing comparable, publicly-verified analytical data . This lack of standardized quality information is a key differentiator for procurement decisions.

Quality Control Procurement Analytical Chemistry

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-: Optimized Application Scenarios Based on Differential Evidence


Synthesis of Complex Molecules Requiring High Solubility in Aqueous Reaction Media

The significantly higher TPSA (35.5 Ų vs. 23.5 Ų) and lower XLogP3-AA (-0.4 vs. 0) of 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- compared to 1-(dimethylamino)-2-propanol indicate superior water solubility [1] [2]. This makes it the preferred choice for synthetic steps conducted in aqueous or biphasic systems where the simpler, more lipophilic analog would partition poorly or require co-solvents.

Development of Biochemical Probes or Drug Candidates with Enhanced Polar Interactions

With twice the number of hydrogen bond donors (2 vs. 1) and a larger polar surface area (35.5 Ų vs. 23.5 Ų) than its analog 1-(dimethylamino)-2-propanol, this compound is better suited for applications requiring specific polar interactions with a biological target or improved aqueous solubility for in vitro assays [1] [2]. It offers a distinct physicochemical profile for medicinal chemistry exploration.

Exploration of Flexible Linkers in Chemical Biology or Materials Science

The compound's 5 rotatable bonds, compared to just 2 for 1-(dimethylamino)-2-propanol, provide greater conformational flexibility [1] [2]. This makes it a valuable building block for creating flexible linkers in bifunctional molecules (e.g., PROTACs) or for exploring conformational dynamics in polymer or materials chemistry.

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